molecular formula C7H5ClN2S2 B1592421 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine CAS No. 598298-10-3

4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine

Cat. No.: B1592421
CAS No.: 598298-10-3
M. Wt: 216.7 g/mol
InChI Key: MPSIJWLMMVUKGB-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H5ClN2S2. It is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing their normal function and leading to downstream effects on cellular processes . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can result in changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to exhibit stability under various conditions, although it may degrade under certain circumstances . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and viability . These effects are often dependent on the concentration and duration of exposure.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including organ damage and systemic toxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many xenobiotics . This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism . The interactions with metabolic enzymes and cofactors play a crucial role in determining the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in the body .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), followed by cyclization to form the thieno[2,3-d]pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Oxidation and Reduction Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can modify the thieno[2,3-d]pyrimidine core.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions or with the aid of a catalyst.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions include substituted thieno[2,3-d]pyrimidines, sulfoxides, sulfones, and various cyclized heterocyclic compounds.

Scientific Research Applications

4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine is unique due to its fused thieno[2,3-d]pyrimidine core with both chlorine and methylthio substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

4-chloro-2-methylsulfanylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S2/c1-11-7-9-5(8)4-2-3-12-6(4)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSIJWLMMVUKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CS2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621236
Record name 4-Chloro-2-(methylsulfanyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598298-10-3
Record name 4-Chloro-2-(methylsulfanyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one (12 g, 60.5 mmol) was combined with POCl3 (56 mL), and the resulting mixture was heated to reflux for about 1 hour. The reaction mixture was concentrated under reduced pressure at 50° C. The residue was diluted with ethyl acetate (700 mL) at 0° C. Saturated sodium bicarbonate solution (600 mL) was added slowly. The resulting mixture was stirred vigorously at 0° C. for one hour and the layers were separated. Saturated sodium bicarbonate solution (600 mL) was added to the organic layer at 0° C., and the mixture was stirred vigorously for 20 minutes. The layers were separated. Brine (600 mL) was added to the organic layer and stirred vigorously for 5 minutes, and the layers were again separated. The organic layer was dried over magnesium sulfate, filtered and concentrated to afford the title compound (10.7 g) as a dark tan powder (M+=216, M.P.=105.0–107.4° C.).
Quantity
12 g
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reactant
Reaction Step One
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Quantity
56 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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